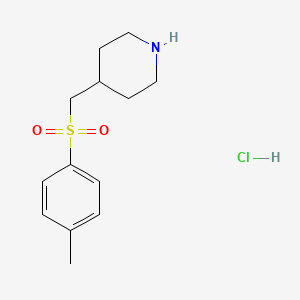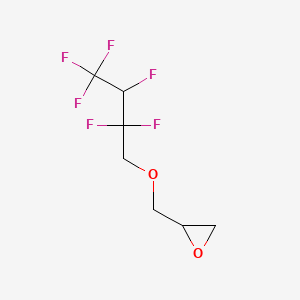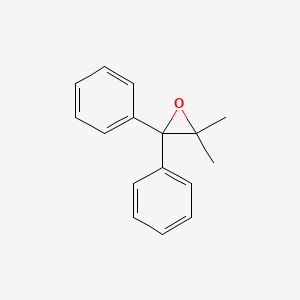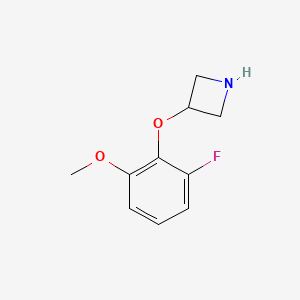
4-(Tosylmethyl)piperidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Tosylmethyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Tosylmethyl)piperidine hydrochloride typically involves the tosylation of piperidine derivatives. One common method includes the reaction of piperidine with tosyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting tosylmethylpiperidine is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 4-(Tosylmethyl)piperidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield piperidine derivatives with different oxidation states.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized piperidine derivatives, while oxidation and reduction reactions can produce N-oxides or reduced piperidine compounds, respectively.
科学研究应用
4-(Tosylmethyl)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is employed in the development of biologically active molecules, including potential drug candidates.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 4-(Tosylmethyl)piperidine hydrochloride is primarily related to its ability to act as a nucleophile or electrophile in various chemical reactions. The tosyl group enhances the compound’s reactivity, allowing it to participate in a wide range of transformations. In biological systems, the compound can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to various physiological effects.
相似化合物的比较
Piperidine: A basic six-membered ring structure with one nitrogen atom.
N-Methylpiperidine: A piperidine derivative with a methyl group attached to the nitrogen atom.
4-Methylpiperidine: A piperidine derivative with a methyl group attached to the fourth carbon atom.
Uniqueness: 4-(Tosylmethyl)piperidine hydrochloride is unique due to the presence of the tosylmethyl group, which significantly enhances its reactivity and potential applications. This functional group allows for a broader range of chemical transformations compared to simpler piperidine derivatives.
属性
分子式 |
C13H20ClNO2S |
|---|---|
分子量 |
289.82 g/mol |
IUPAC 名称 |
4-[(4-methylphenyl)sulfonylmethyl]piperidine;hydrochloride |
InChI |
InChI=1S/C13H19NO2S.ClH/c1-11-2-4-13(5-3-11)17(15,16)10-12-6-8-14-9-7-12;/h2-5,12,14H,6-10H2,1H3;1H |
InChI 键 |
JEIDWUPJDRHSGT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2CCNCC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Bromo-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B12080953.png)
![[1,1'-Biphenyl]-4-amine, 2'-(phenylmethoxy)-](/img/structure/B12080960.png)


![2-[3-(4-Ethylphenyl)phenyl]ethan-1-amine](/img/structure/B12080972.png)

![2-cyclopenta[b]pyran-2-yl-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide](/img/structure/B12080977.png)
![(R)-N-[(S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12080978.png)
![1-[4-(Benzyloxy)-2-hydroxyphenyl]-3-phenylprop-2-en-1-one](/img/structure/B12080983.png)
![1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12080991.png)

![Lithium, [1,1'-biphenyl]-2-yl-](/img/structure/B12081020.png)

